molecular formula C25H23N3O B4089444 1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

Cat. No.: B4089444
M. Wt: 381.5 g/mol
InChI Key: NDCGZFPKMSQIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone ring fused with a benzimidazole moiety and a phenylethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction pathways can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Properties

IUPAC Name

1-phenyl-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c29-24-17-20(18-28(24)21-11-5-2-6-12-21)25-26-22-13-7-8-14-23(22)27(25)16-15-19-9-3-1-4-10-19/h1-14,20H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCGZFPKMSQIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
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1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
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1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
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1-PHENYL-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

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